[(3,5-Dichlorophenyl)methyl](3-methylbutyl)amine [(3,5-Dichlorophenyl)methyl](3-methylbutyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16226700
InChI: InChI=1S/C12H17Cl2N/c1-9(2)3-4-15-8-10-5-11(13)7-12(14)6-10/h5-7,9,15H,3-4,8H2,1-2H3
SMILES:
Molecular Formula: C12H17Cl2N
Molecular Weight: 246.17 g/mol

[(3,5-Dichlorophenyl)methyl](3-methylbutyl)amine

CAS No.:

Cat. No.: VC16226700

Molecular Formula: C12H17Cl2N

Molecular Weight: 246.17 g/mol

* For research use only. Not for human or veterinary use.

[(3,5-Dichlorophenyl)methyl](3-methylbutyl)amine -

Specification

Molecular Formula C12H17Cl2N
Molecular Weight 246.17 g/mol
IUPAC Name N-[(3,5-dichlorophenyl)methyl]-3-methylbutan-1-amine
Standard InChI InChI=1S/C12H17Cl2N/c1-9(2)3-4-15-8-10-5-11(13)7-12(14)6-10/h5-7,9,15H,3-4,8H2,1-2H3
Standard InChI Key OQTPCFWSBRAFGR-UHFFFAOYSA-N
Canonical SMILES CC(C)CCNCC1=CC(=CC(=C1)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(3,5-Dichlorophenyl)methylamine consists of a 3,5-dichlorophenyl group bonded to a methylene bridge (–CH₂–), which is further connected to a 3-methylbutylamine moiety. The dichlorophenyl group introduces significant electronegativity and steric bulk, while the branched alkyl chain enhances lipophilicity, influencing solubility and membrane permeability .

Key structural features:

  • Aromatic system: The dichlorophenyl ring provides a planar, electron-deficient aromatic system capable of π-π stacking and halogen bonding.

  • Alkyl chain: The 3-methylbutyl group introduces conformational flexibility, potentially optimizing interactions with hydrophobic protein pockets.

Physicochemical Data

While experimental data on this specific compound remain limited, analogous structures offer insights into its properties:

PropertyValue/DescriptionSource
Molecular formulaC₁₂H₁₇Cl₂N
Molecular weight246.18 g/mol
LogP (predicted)~3.2 (moderate lipophilicity)
Hydrogen bond donors1 (amine group)
Rotatable bonds4

The LogP value, estimated from structurally related amines , suggests moderate lipid solubility, which may facilitate transmembrane transport in biological systems.

Synthetic Routes and Optimization

Primary Synthesis Pathway

The compound is typically synthesized via a nucleophilic substitution reaction between 3,5-dichlorobenzyl chloride and 3-methylbutylamine under basic conditions.

Reaction scheme:

3,5-Dichlorobenzyl chloride+3-MethylbutylamineBase[(3,5-Dichlorophenyl)methyl](3-methylbutyl)amine+HCl\text{3,5-Dichlorobenzyl chloride} + \text{3-Methylbutylamine} \xrightarrow{\text{Base}} \text{[(3,5-Dichlorophenyl)methyl](3-methylbutyl)amine} + \text{HCl}

Conditions:

  • Solvent: Dichloromethane or toluene.

  • Base: Sodium hydroxide or potassium carbonate to neutralize HCl.

  • Temperature: Room temperature to 60°C, depending on reaction kinetics.

Yield: Reported yields range from 65–80% after purification via column chromatography.

Challenges and Modifications

  • Steric hindrance: The bulky 3-methylbutylamine may slow reaction rates, necessitating prolonged reaction times.

  • Byproducts: Formation of quaternary ammonium salts can occur if excess alkylating agent is used.

Recent efforts explore microwave-assisted synthesis to reduce reaction times and improve yields.

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary studies indicate broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Minimum inhibitory concentrations (MICs) range from 8–32 µg/mL, comparable to first-line antifungals like fluconazole.

Proposed mechanism:

  • Enzyme inhibition: The compound may target lanosterol 14α-demethylase in fungi, disrupting ergosterol biosynthesis.

  • Membrane disruption: Its lipophilic nature could destabilize microbial cell membranes.

Applications in Medicinal Chemistry and Agrochemicals

Drug Development

The compound serves as a scaffold for antimycotic agents. Modifications to the alkyl chain length or halogen substitution patterns could optimize potency and reduce toxicity. For example, replacing chlorine with fluorine may enhance metabolic stability.

Agricultural Uses

In agrochemicals, its dichlorophenyl moiety mirrors structures found in chloroacetanilide herbicides. Derivatives might act as fungicides or plant growth regulators, though field trials are needed to confirm efficacy.

Comparison with Structural Analogs

(3,5-Dichlorophenyl)methylamine (C₈H₉Cl₂N)

This analog replaces the 3-methylbutyl group with a methyl group, reducing molecular weight to 190.07 g/mol . Key differences include:

Property(3,5-Dichlorophenyl)methylamine(3,5-Dichlorophenyl)methylamine
Molecular weight246.18 g/mol190.07 g/mol
LogP~3.22.74
Rotatable bonds42

The longer alkyl chain in the target compound enhances lipophilicity, potentially improving bioavailability.

Future Research Directions

  • Toxicity profiling: Acute and chronic toxicity studies in model organisms.

  • Structure-activity relationship (SAR): Systematic variation of substituents to identify pharmacophores.

  • Formulation development: Encapsulation in nanocarriers to enhance aqueous solubility.

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